JA397

Kinase inhibition CDK14 Cancer biology

JA397 is a potent and selective TAIRE family inhibitor (CDK14-18) with cellular IC50 from 21 nM to 307 nM. Its high selectivity minimizes off-target effects common to pan-CDK inhibitors, making it the preferred chemical probe for dissecting CDK14-18 biology in cancer research, target deconvolution, and washout studies. For R&D use only.

Molecular Formula C24H31N7O4
Molecular Weight 481.5 g/mol
Cat. No. B10862155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJA397
Molecular FormulaC24H31N7O4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=NN1)NC2=NC(=NC=C2)NCC3=CC=C(C=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C24H31N7O4/c1-23(2,3)34-20(32)17-13-19(31-30-17)28-18-11-12-25-21(29-18)26-14-15-7-9-16(10-8-15)27-22(33)35-24(4,5)6/h7-13H,14H2,1-6H3,(H,27,33)(H3,25,26,28,29,30,31)
InChIKeyJQLMEZBHIJSVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JA397: A Potent and Selective TAIRE Family Inhibitor for CDK14-18 Research


JA397 (tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate) is a small-molecule chemical probe that functions as a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDK14-18) . It demonstrates cellular activity in the low nanomolar range, with reported IC50 values spanning from 21 nM to 307 nM across various cellular assays [1]. This compound is intended exclusively for laboratory research applications.

Beyond Pan-CDK Inhibition: The Necessity of JA397's TAIRE Family Selectivity


The TAIRE family kinases (CDK14-18) are understudied but are frequent off-targets of clinical kinase inhibitors and have been implicated in various cancers [1]. Generic or pan-CDK inhibitors (e.g., broad-spectrum CDK1/2/4/6/7/9 agents) exhibit poor selectivity profiles, often leading to confounding off-target effects and toxicity that obscure TAIRE-specific biology [2]. In contrast, JA397 is characterized as a potent and selective inhibitor for the TAIRE family , providing a tool for dissecting the specific roles of CDK14-18 without the pleiotropic effects associated with less selective alternatives.

Quantitative Differentiation of JA397 Against TAIRE-Family Comparators


Potency Against CDK14: JA397 vs. Covalent Inhibitor FMF-04-159-2

JA397 demonstrates superior potency against CDK14 in a cellular context compared to the covalent inhibitor FMF-04-159-2. In a NanoBRET cellular target engagement assay, JA397 achieves an EC50 of 27.1 nM , whereas FMF-04-159-2 exhibits an IC50 of 39.6 nM in the same assay format . This represents a 1.46-fold improvement in cellular potency for JA397.

Kinase inhibition CDK14 Cancer biology

Potency Against CDK16: JA397 vs. Covalent Inhibitor FMF-04-159-2

JA397 shows comparable potency to FMF-04-159-2 against CDK16 in cellular assays, with an EC50 of 39.0 nM for JA397 compared to an IC50 of 39.6 nM for FMF-04-159-2 . The near-equivalent activity indicates that JA397 is not a weaker alternative against this TAIRE family member.

Kinase inhibition CDK16 Cell cycle

TAIRE Family Selectivity: JA397 vs. Pan-CDK Inhibitors

JA397 is explicitly described as a 'selective' TAIRE family inhibitor . This is a key differentiator from pan-CDK inhibitors (e.g., flavopiridol, dinaciclib) which inhibit a broad range of CDKs (CDK1, 2, 4, 6, 7, 9) with IC50 values in the low nanomolar range [1]. While quantitative kinome-wide selectivity scores (e.g., S(35) or S(10)) are not publicly available for JA397, its classification as a selective TAIRE family inhibitor implies a cleaner pharmacological profile for studying CDK14-18 biology, avoiding the confounding effects of inhibiting cell-cycle CDKs.

Selectivity profiling Off-target effects TAIRE family

Molecular Scaffold and Reactivity Profile

JA397 is a reversible inhibitor, whereas the comparator FMF-04-159-2 is a covalent inhibitor of CDK14 [1]. This fundamental difference in mechanism of action is critical for experimental design. Covalent inhibitors provide prolonged target engagement but can lead to irreversible off-target labeling and require washout controls. Reversible inhibitors like JA397 allow for more dynamic modulation of kinase activity and are less prone to cumulative off-target effects over time.

Chemical probe Covalent inhibitor TAIRE family

Reported Cellular Activity Range

JA397 exhibits a reported cellular activity range of IC50 = 21 nM to 307 nM across various cellular assays [1]. This broad but potent range suggests differential engagement or efficacy depending on cellular context or specific TAIRE family member dependency. In contrast, the comparator FMF-04-159-2 demonstrates a more narrow range of cellular activity against CDK14 (39.6 nM) and CDK2 (256 nM) . The wider activity range of JA397 may reflect its broader pan-TAIRE family activity profile, which could be advantageous for probing collective TAIRE family functions.

Cellular potency Phenotypic screening TAIRE family

Optimal Use Cases for JA397 in TAIRE Family-Focused Research


Dissecting TAIRE Family-Specific Signaling in Cancer Cell Models

Based on its selective TAIRE family inhibition profile (Section 3, Evidence 3) and high cellular potency (Section 3, Evidence 1), JA397 is the preferred tool compound for interrogating the specific biological functions of CDK14-18 in cancer cell lines. Unlike pan-CDK inhibitors, JA397 minimizes confounding off-target effects, enabling cleaner genetic and pharmacological validation of TAIRE family dependencies in proliferation, migration, or metastasis assays [1].

Washout and Time-Course Studies Requiring Reversible Target Engagement

Researchers investigating the kinetics of CDK14/16 signaling or performing washout experiments to assess reversibility of a phenotype should select JA397 due to its reversible binding mechanism (Section 3, Evidence 4). This contrasts with covalent inhibitors like FMF-04-159-2, which permanently modify their target and are unsuitable for such dynamic studies [2].

Chemical Probe for Validating TAIRE Kinase Off-Targets of Clinical Agents

Given that TAIRE family kinases are frequent off-targets of clinical kinase inhibitors [1], JA397 serves as an essential tool for target deconvolution studies. Its selective profile (Section 3, Evidence 3) allows researchers to determine if a phenotype observed with a clinical candidate is due to intended on-target activity or unintended inhibition of CDK14-18 [3].

Combination Studies with Standard-of-Care Agents in Oncology

The high cellular potency of JA397 (IC50 as low as 21 nM, Section 3, Evidence 5) makes it a suitable candidate for in vitro combination studies with chemotherapeutics or targeted agents. Its selective inhibition of TAIRE family kinases may reveal synthetic lethal interactions or resistance mechanisms, a key application for this chemical probe .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JA397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.